![molecular formula C11H10N2O B111622 1-(4-Aminophenyl)-1H-pyridin-2-one CAS No. 13143-47-0](/img/structure/B111622.png)
1-(4-Aminophenyl)-1H-pyridin-2-one
Overview
Description
1-(4-Aminophenyl)-1H-pyridin-2-one, also known as 4-AP, is an important synthetic compound used in a variety of scientific fields. It is a versatile molecule that can be used in organic synthesis, biochemistry, and materials science. 4-AP is a valuable tool for scientists and researchers due to its wide range of applications and its ability to be easily modified.
Scientific Research Applications
Synthesis of Novel Homopolyimides
A novel 4- (4- (1-morpholinyl)phenyl)-2,6-bis (4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . This compound was used in the one-step homopolymerization of MPAP and different dianhydrides to synthesize three new polyimides (PIs) .
Gas Separation
The synthesized polyimides (PIs) have shown good gas separation performance, especially PI-3 for the CO2/N2 (up to 23.26), O2/N2 (up to 5.02) and He/N2 (up to 59.78) separations . This makes “1-(4-Aminophenyl)-1H-pyridin-2-one” a valuable compound in the field of gas separation.
Thermal Performance
The synthesized polyimides (PIs) have high thermal performance (Tg = 277–377 °C) and excellent thermal stability (Td,5% and Td,10% are 460–487 °C and 525–545 °C) . This suggests that “1-(4-Aminophenyl)-1H-pyridin-2-one” could be used in applications that require materials with high thermal stability.
Optical Transparency
The synthesized polyimides (PIs) have good optical transparency (λcutoff = 380–394 nm, λ80% = 469–482 nm) . This indicates that “1-(4-Aminophenyl)-1H-pyridin-2-one” could be used in applications that require materials with specific optical properties.
Hydrophobicity
The synthesized polyimides (PIs) have good hydrophobicity (θ = 87–92º) . This suggests that “1-(4-Aminophenyl)-1H-pyridin-2-one” could be used in applications that require materials with specific hydrophobic properties.
Precursor for Neurotransmitters
“1-(4-Aminophenyl)-1H-pyridin-2-one” can be used as a precursor for the synthesis of neurotransmitters such as norepinephrine and epinephrine. This makes it a valuable compound in the field of neuroscience.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dna gyrase enzyme , which plays a crucial role in DNA replication and transcription. This interaction can lead to antimicrobial and antifungal activities .
Mode of Action
For instance, some compounds can cause membrane perturbation and intracellular changes due to their interaction with DNA .
Biochemical Pathways
It’s known that similar compounds can affect the degradation of the extracellular matrix, a process involving several proteolytic enzyme systems, including matrix metalloproteinases (mmps), serine proteinases, and cysteine proteinases .
Pharmacokinetics
It’s suggested that similar compounds may have properties that affect their oral bioavailability .
Result of Action
Similar compounds have been shown to have antimicrobial and antifungal activities, suggesting that they may inhibit the growth of certain microorganisms .
Action Environment
The action, efficacy, and stability of 1-(4-Aminophenyl)-1H-pyridin-2-one can be influenced by various environmental factors. For instance, similar compounds have been shown to be highly toxic and can cause injury or death upon physical contact or inhalation of fumes . The toxicity is derived from its action on circulating hemoglobin, rapidly converting it to methemoglobin, leading to hypoxia, coma, and death due to the inhibition of cellular respiration .
properties
IUPAC Name |
1-(4-aminophenyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFHLDJQBIZFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468175 | |
Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-1H-pyridin-2-one | |
CAS RN |
13143-47-0 | |
Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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